8-(4-Bromophenyl)-6-(4-methoxyphenyl)-2-[2,2,2-tris(fluoranyl)ethylamino]pyrido[4,3-d]pyrimidin-7-ol
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Overview
Description
AGI-41998 is a potent inhibitor of methionine adenosyltransferase 2A (MAT2A). This compound is brain-penetrant and has shown potential in exploring the effects of S-adenosylmethionine (SAM) modulation in the central nervous system and cancer research .
Preparation Methods
The synthetic route for AGI-41998 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions. The industrial production methods for AGI-41998 involve optimizing these reactions to achieve high yield and purity .
Chemical Reactions Analysis
AGI-41998 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AGI-41998 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of methionine adenosyltransferase 2A and its effects on SAM levels.
Biology: AGI-41998 is used to explore the role of SAM modulation in various biological processes, including gene expression and protein methylation.
Medicine: The compound has potential therapeutic applications in treating central nervous system disorders and certain types of cancer.
Industry: AGI-41998 is used in the development of new drugs and therapeutic agents targeting methionine adenosyltransferase 2A
Mechanism of Action
AGI-41998 exerts its effects by inhibiting methionine adenosyltransferase 2A, an enzyme involved in the synthesis of S-adenosylmethionine. By inhibiting this enzyme, AGI-41998 reduces the levels of S-adenosylmethionine, which in turn affects various cellular processes, including methylation reactions and gene expression. The molecular targets and pathways involved in the mechanism of action of AGI-41998 include the methionine cycle and the regulation of SAM-dependent methyltransferases .
Comparison with Similar Compounds
AGI-41998 is unique in its ability to penetrate the brain and inhibit methionine adenosyltransferase 2A. Similar compounds include:
AG-270: Another MAT2A inhibitor, but with different pharmacokinetic properties.
AGI-43192: A potent MAT2A inhibitor with limited brain penetration compared to AGI-41998
These compounds share similar mechanisms of action but differ in their ability to penetrate the brain and their overall efficacy in different therapeutic applications.
Properties
Molecular Formula |
C22H16BrF3N4O2 |
---|---|
Molecular Weight |
505.3 g/mol |
IUPAC Name |
8-(4-bromophenyl)-6-(4-methoxyphenyl)-2-(2,2,2-trifluoroethylamino)pyrido[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H16BrF3N4O2/c1-32-17-8-6-16(7-9-17)30-11-14-10-27-21(28-12-22(24,25)26)29-19(14)18(20(30)31)13-2-4-15(23)5-3-13/h2-11H,12H2,1H3,(H,28,29) |
InChI Key |
QHXQQFITXAUNPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C3C=NC(=NC3=C(C2=O)C4=CC=C(C=C4)Br)NCC(F)(F)F |
Origin of Product |
United States |
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